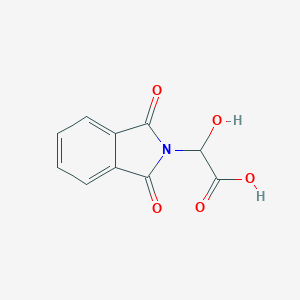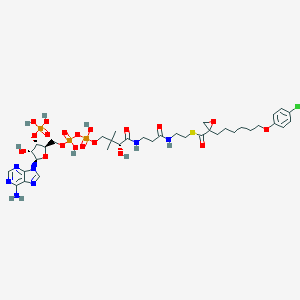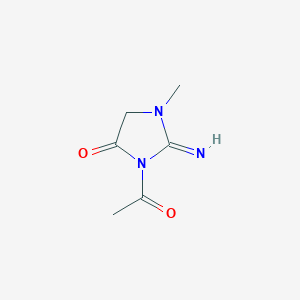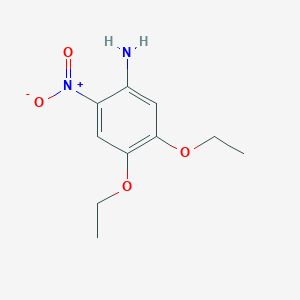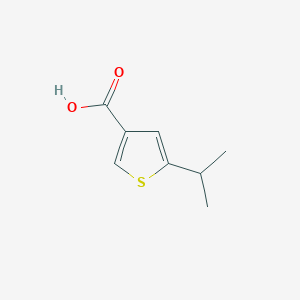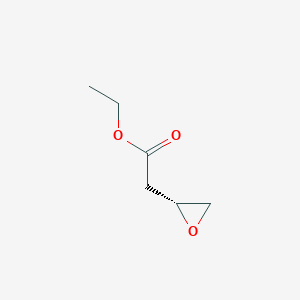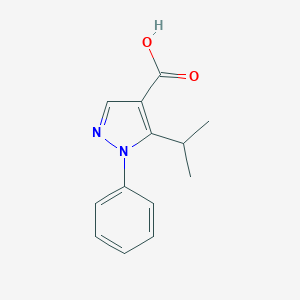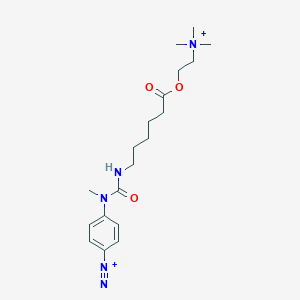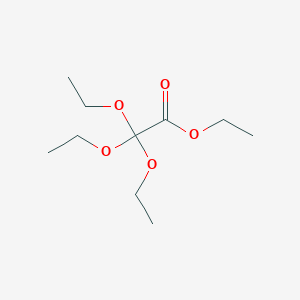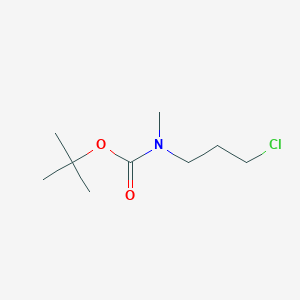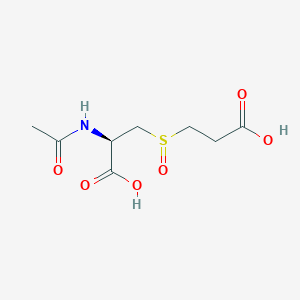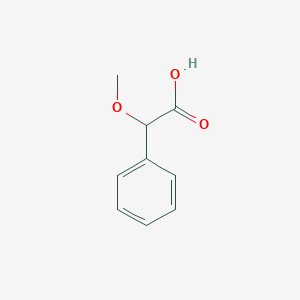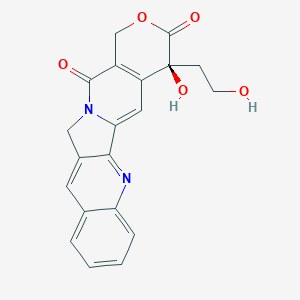
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is a chemical compound that has been the subject of much scientific research in recent years. This compound is of interest to researchers due to its potential applications in a variety of fields, including medicine, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- has a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. Studies have shown that the compound is able to inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its potential as a chemotherapy drug.
The compound has also been studied for its potential as a photoactive material. It has been shown to have excellent photoconductivity and can be used in the production of organic photovoltaic cells.
Mecanismo De Acción
The mechanism of action for 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- has a variety of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- in lab experiments is its versatility. The compound can be used in a variety of assays and experiments, making it a valuable tool for researchers in many different fields.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its cost. The synthesis method for the compound is complex and expensive, making it difficult for some research groups to obtain and use.
Direcciones Futuras
There are many potential future directions for research involving 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)-. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. This would make it more accessible to researchers and could lead to more widespread use in a variety of fields.
Another potential future direction is the development of new applications for the compound. For example, it could be used in the production of new materials with unique properties, or as a treatment for other diseases beyond cancer and neurodegenerative disorders.
Conclusion
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is a compound with a wide range of potential scientific research applications. Its anti-cancer activity, photoactive properties, and neuroprotective effects make it a valuable tool for researchers in many different fields. While there are limitations to using the compound in lab experiments, there are also many potential future directions for research that could lead to new applications and discoveries.
Métodos De Síntesis
The synthesis method for 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- involves several steps. The first step is the synthesis of the starting material, which is 2-ethyl-4-hydroxyquinoline. This compound is then reacted with a pyranoindolizine derivative to form the desired product. The reaction is typically carried out under acidic conditions, and the product is purified using chromatography techniques.
Propiedades
Número CAS |
116139-46-9 |
|---|---|
Nombre del producto |
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- |
Fórmula molecular |
C20H16N2O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H16N2O5/c23-6-5-20(26)14-8-16-17-12(7-11-3-1-2-4-15(11)21-17)9-22(16)18(24)13(14)10-27-19(20)25/h1-4,7-8,23,26H,5-6,9-10H2/t20-/m0/s1 |
Clave InChI |
CCBXXGSAGQNXHX-FQEVSTJZSA-N |
SMILES isomérico |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)[C@@]5(CCO)O)C(=O)N41 |
SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41 |
SMILES canónico |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41 |
Sinónimos |
18-hydroxycamptothecin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



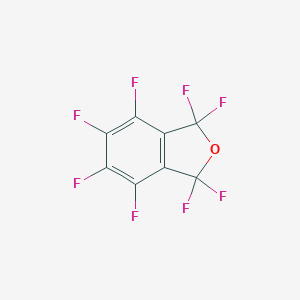
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
